L-Alanyl-L-proline tert-Butyl Ester
Overview
Description
L-Alanyl-L-proline tert-Butyl Ester is a compound with the molecular formula C12H22N2O3 and a molecular weight of 242.31 g/mol . It is a derivative of amino acids, specifically a dipeptide ester, and is used primarily in research settings. This compound is known for its applications in proteomics research and is often utilized in the synthesis of more complex molecules .
Mechanism of Action
Pharmacokinetics
It is soluble in Chloroform, Ethyl Acetate, and Methanol , which suggests it may have good bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of L-Alanyl-L-proline tert-Butyl Ester. For instance, its stability may be affected by temperature, as it is recommended to be stored at -20° C . Other factors such as pH and the presence of other substances could also influence its action and efficacy. More research is needed to understand these influences.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Alanyl-L-proline tert-Butyl Ester can be synthesized through the esterification of L-alanine and L-proline. The reaction typically involves the use of tert-butyl alcohol and a strong acid catalyst, such as hydrochloric acid, to facilitate the esterification process . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-proline tert-Butyl Ester undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired outcome.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include the corresponding dipeptide, tert-butyl alcohol, and various substituted derivatives depending on the reaction conditions .
Scientific Research Applications
L-Alanyl-L-proline tert-Butyl Ester is widely used in scientific research, particularly in the fields of:
Comparison with Similar Compounds
Similar Compounds
L-Proline tert-Butyl Ester: Similar in structure but lacks the alanine moiety.
L-Alanine tert-Butyl Ester: Similar in structure but lacks the proline moiety.
N-Benzyl-L-proline Ethyl Ester: A derivative with a benzyl group instead of the tert-butyl group.
Uniqueness
L-Alanyl-L-proline tert-Butyl Ester is unique due to its combination of alanine and proline residues, which imparts specific chemical and biological properties. This combination allows for unique interactions in biochemical applications and provides versatility in synthetic chemistry .
Biological Activity
L-Alanyl-L-proline tert-butyl ester is a dipeptide derivative that has garnered attention due to its potential biological activities. This compound is particularly noted for its implications in various fields, including pharmacology, nutrition, and biochemistry. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C₁₇H₂₃N₃O₄
- Molecular Weight : 329.38 g/mol
- Boiling Point : Approximately 404.8 °C
- Melting Point : Approximately 45 °C
- Density : 1.2 g/cm³
These properties indicate that this compound is a stable compound suitable for various applications in biochemical research.
Research indicates that amino acid derivatives, including this compound, can influence several physiological processes:
- Ergogenic Effects : Amino acids are known to enhance physical performance by influencing the secretion of anabolic hormones and providing fuel during exercise. They help in reducing exercise-induced muscle damage and improving mental performance during stress-related tasks .
- Anticancer Activity : Some studies have shown that proline derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, cyclic dipeptides containing proline have demonstrated significant inhibitory effects on the proliferation of glioma cells .
- Neuroprotective Effects : Certain proline derivatives have been investigated for their potential neuroprotective properties, particularly against oxidative stress-induced damage .
Cytotoxicity Against Cancer Cells
A significant aspect of this compound's biological activity is its potential anticancer properties. Recent studies have evaluated the cytotoxic effects of related proline-based compounds:
These findings suggest that proline derivatives can selectively inhibit cancer cell growth, making them potential candidates for further development in cancer therapies.
Neuroprotective Studies
In a study examining the protective effects of proline derivatives against oxidative stress, it was found that this compound could mitigate damage induced by tert-butyl hydroperoxide (tBHP). The compound demonstrated a protective effect on neuronal cells, indicating its potential as a neuroprotective agent .
Properties
IUPAC Name |
tert-butyl (2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-8(13)10(15)14-7-5-6-9(14)11(16)17-12(2,3)4/h8-9H,5-7,13H2,1-4H3/t8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMSXPOJLIUVKT-IUCAKERBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00513504 | |
Record name | tert-Butyl L-alanyl-L-prolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00513504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29375-30-2 | |
Record name | tert-Butyl L-alanyl-L-prolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00513504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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